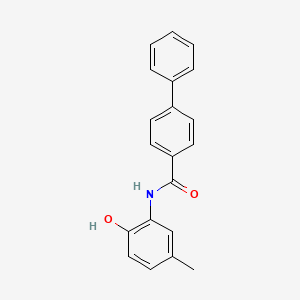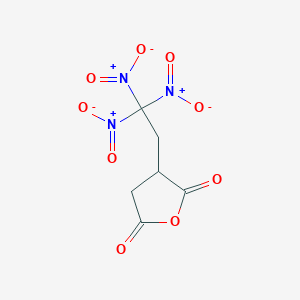
3-(2,2,2-Trinitroethyl)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trinitroethyl)oxolane-2,5-dione is a chemical compound with the molecular formula C6H5N3O9. It is known for its unique structure, which includes a trinitroethyl group attached to an oxolane-2,5-dione ring.
Preparation Methods
The synthesis of 3-(2,2,2-Trinitroethyl)oxolane-2,5-dione typically involves the nitration of oxolane-2,5-dione derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The process must be carefully controlled to ensure the correct substitution pattern and to avoid over-nitration .
Chemical Reactions Analysis
3-(2,2,2-Trinitroethyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products depending on the reagents and conditions used.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trinitroethyl)oxolane-2,5-dione involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and the presence of other reactants. The pathways involved are complex and can vary widely based on the specific application and reaction environment .
Comparison with Similar Compounds
3-(2,2,2-Trinitroethyl)oxolane-2,5-dione can be compared with other similar compounds, such as:
2,2,2-Trinitroethyl derivatives: These compounds share the trinitroethyl group but differ in their core structures, leading to different chemical properties and applications.
Oxolane-2,5-dione derivatives:
Properties
CAS No. |
4525-35-3 |
|---|---|
Molecular Formula |
C6H5N3O9 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
3-(2,2,2-trinitroethyl)oxolane-2,5-dione |
InChI |
InChI=1S/C6H5N3O9/c10-4-1-3(5(11)18-4)2-6(7(12)13,8(14)15)9(16)17/h3H,1-2H2 |
InChI Key |
VHPPSOMJSYXHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


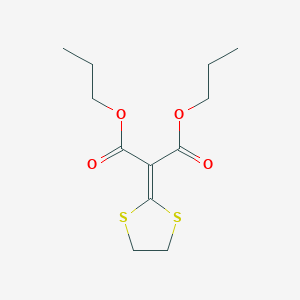
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
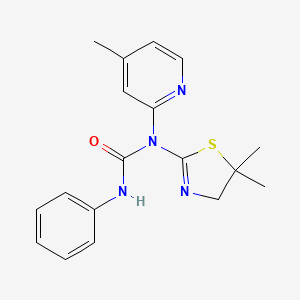
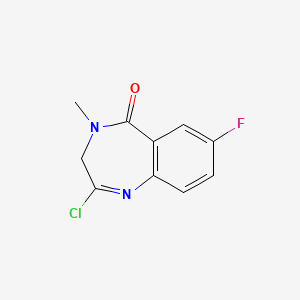
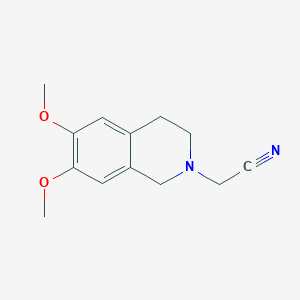
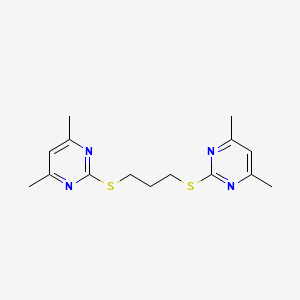
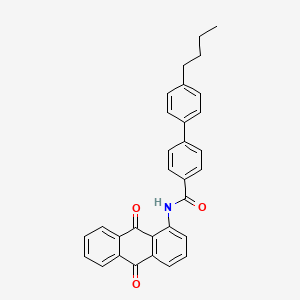
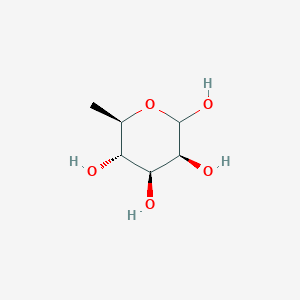

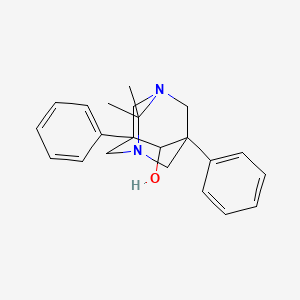
![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)
